molecular formula C14H14N6OS B12817955 4-[N'-(2-Imino-2H-thiazol-5-ylidene)-hydrazino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one

4-[N'-(2-Imino-2H-thiazol-5-ylidene)-hydrazino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one

Cat. No.: B12817955
M. Wt: 314.37 g/mol
InChI Key: QJJLODASBWQTDG-UHFFFAOYSA-N
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Description

The compound 4-[N'-(2-Imino-2H-thiazol-5-ylidene)-hydrazino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one is a pyrazolone derivative featuring a hydrazino-thiazole moiety. Pyrazolone-based compounds are widely studied for their pharmacological and materials science applications, including antimicrobial, anticancer, and chemosensing properties . This compound’s unique structure combines a pyrazolone core with a thiazole-imine substituent, distinguishing it from other Schiff base or hydrazone derivatives derived from 4-aminoantipyrine (4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one).

Properties

Molecular Formula

C14H14N6OS

Molecular Weight

314.37 g/mol

IUPAC Name

4-[(2-amino-1,3-thiazol-5-yl)diazenyl]-1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C14H14N6OS/c1-9-12(18-17-11-8-16-14(15)22-11)13(21)20(19(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H2,15,16)

InChI Key

QJJLODASBWQTDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=NC3=CN=C(S3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[N’-(2-Imino-2H-thiazol-5-ylidene)-hydrazino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one typically involves the condensation of 2-iminothiazolidine derivatives with hydrazine derivatives under controlled conditions. The reaction is often catalyzed by Lewis acids such as BF3·OEt2 to enhance the yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that include the preparation of intermediate compounds, purification, and final condensation reactions. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is encouraged to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[N’-(2-Imino-2H-thiazol-5-ylidene)-hydrazino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiazole and pyrazolone derivatives, which can exhibit different biological activities .

Scientific Research Applications

4-[N’-(2-Imino-2H-thiazol-5-ylidene)-hydrazino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[N’-(2-Imino-2H-thiazol-5-ylidene)-hydrazino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects. The thiazole ring plays a crucial role in binding to the target sites, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Structural Features

The target compound is structurally compared to analogues synthesized from 4-aminoantipyrine via condensation with aldehydes or heterocyclic amines (Table 1). Key differences lie in the substituent groups and their electronic/steric effects:

Compound Name Substituent Group Key Structural Features Reference ID
4-[N'-(2-Imino-2H-thiazol-5-ylidene)-hydrazino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one Thiazole-imine Hydrazino-thiazole linkage; potential for metal coordination via N and S atoms N/A
(E)-4-((2-Hydroxynaphthalen-1-yl)methyleneamino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one 2-Hydroxynaphthyl Schiff base with intramolecular O–H⋯N hydrogen bonding; planar aromatic system
4-[(4-Hydroxy-3-fluoro-5-methoxy-benzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one Fluoro-methoxybenzylidene Electron-withdrawing F and OCH₃ groups; enhanced antimicrobial activity
HDDP (4-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one) 2-Hydroxynaphthyl Fluorescent chemosensor for Al³⁺; π-conjugated system for optical properties
4-(2-{4-Nitroanilino}-5-methyl-1,3-thiazol-4-yl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one Thiazol-4-yl with nitroaniline Thiazole ring with nitro group; potential for redox activity

Key Observations :

  • Fluorinated or methoxy-substituted analogues exhibit improved bioactivity due to electron-withdrawing effects, whereas hydroxynaphthyl derivatives prioritize optical applications .

Key Observations :

  • Conventional reflux methods (e.g., HDDP synthesis) are time-intensive (3–8 hours) but achieve moderate yields, while microwave-assisted synthesis significantly improves efficiency and yield .
  • The target compound’s synthesis likely involves multi-step reactions due to the thiazole-imine group, contrasting with one-step Schiff base formations .

Physicochemical Properties

Critical data for select compounds are summarized below:

Compound Melting Point (°C) IR Spectral Peaks (cm⁻¹) Notable Spectral Features Reference ID
(Z)-4-((3-Amino-5-imino-1-phenyl-1H-pyrazol-4-ylidene)methylamino)-1,5-dimethyl-2-phenyl-... 172.7 3386 (NH), 1660 (C=O) Intramolecular H-bonding stabilizes configuration
HDDP Not reported 3276 (NH), 1660 (C=O), 1590 (C=N) Al³⁺ detection via fluorescence quenching
4-[(4-Hydroxy-3-fluoro-5-methoxy-benzylidene)amino]-... 182–184 3370 (OH), 1610 (C=N) DFT studies confirm planar geometry

Key Observations :

  • Fluoro-methoxy derivatives exhibit higher melting points, suggesting greater crystallinity due to halogen interactions .

Key Observations :

  • Fluorinated derivatives demonstrate enhanced antimicrobial potency due to improved membrane permeability .
  • Thiazole-containing compounds (e.g., the target) may show antiparasitic activity, though direct evidence is absent in the provided data .

Biological Activity

4-[N'-(2-Imino-2H-thiazol-5-ylidene)-hydrazino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one, a compound with the molecular formula C14H14N6OSC_{14}H_{14}N_6OS and a molecular weight of 314.37 g/mol, has garnered attention for its potential biological activities. This article compiles existing research findings on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole moiety linked to a hydrazine derivative and a pyrazolone structure. The presence of these functional groups is significant in determining its biological activities.

Antimicrobial Activity

Research indicates that derivatives of pyrazolone compounds often exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains. The specific compound has not been extensively studied for antimicrobial effects; however, similar structures have shown promising results.

Compound Target Organism Activity
Pyrazolone DerivativeStaphylococcus aureusInhibition observed
Thiazole DerivativeEscherichia coliModerate inhibition

Anticancer Activity

Emerging evidence suggests that compounds with similar structural features may possess anticancer properties. For example, thiazole-containing hydrazones have been reported to inhibit cancer cell proliferation in various studies. The mechanism generally involves inducing apoptosis and inhibiting cell cycle progression.

A notable study highlighted the anticancer potential of thiazole derivatives against human cancer cell lines with IC50 values ranging from 10 to 25 µM. Although specific data for the compound is limited, the structural similarities suggest potential efficacy.

Cell Line IC50 (µM) Mechanism
HCT116 (Colon)15Apoptosis induction
MCF7 (Breast)20Cell cycle arrest

Antioxidant Activity

The antioxidant properties of pyrazolone derivatives are also noteworthy. Compounds in this class have been shown to scavenge free radicals effectively. The antioxidant activity is crucial for protecting cells from oxidative stress-related damage, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Case Studies

  • Study on Thiazole Derivatives : A study published in the Journal of Medicinal Chemistry investigated various thiazole derivatives and their anticancer activities. It was found that compounds with similar substituents to our target compound exhibited significant cytotoxicity against multiple cancer cell lines, leading to further investigations into their mechanisms of action .
  • Antimicrobial Screening : In another study focusing on hydrazone derivatives, several compounds were screened against common pathogens. Results indicated that modifications on the thiazole ring enhanced antimicrobial activity significantly compared to non-modified analogs .

The biological activity of 4-[N'-(2-Imino-2H-thiazol-5-ylidene)-hydrazino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many thiazole and pyrazolone derivatives inhibit key enzymes involved in cell proliferation.
  • Induction of Apoptosis : The compound may promote programmed cell death through mitochondrial pathways.
  • Free Radical Scavenging : The antioxidant properties help mitigate oxidative stress by neutralizing free radicals.

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